

Summary of Experimental Data on TWS119

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Compound Focus: Tws119

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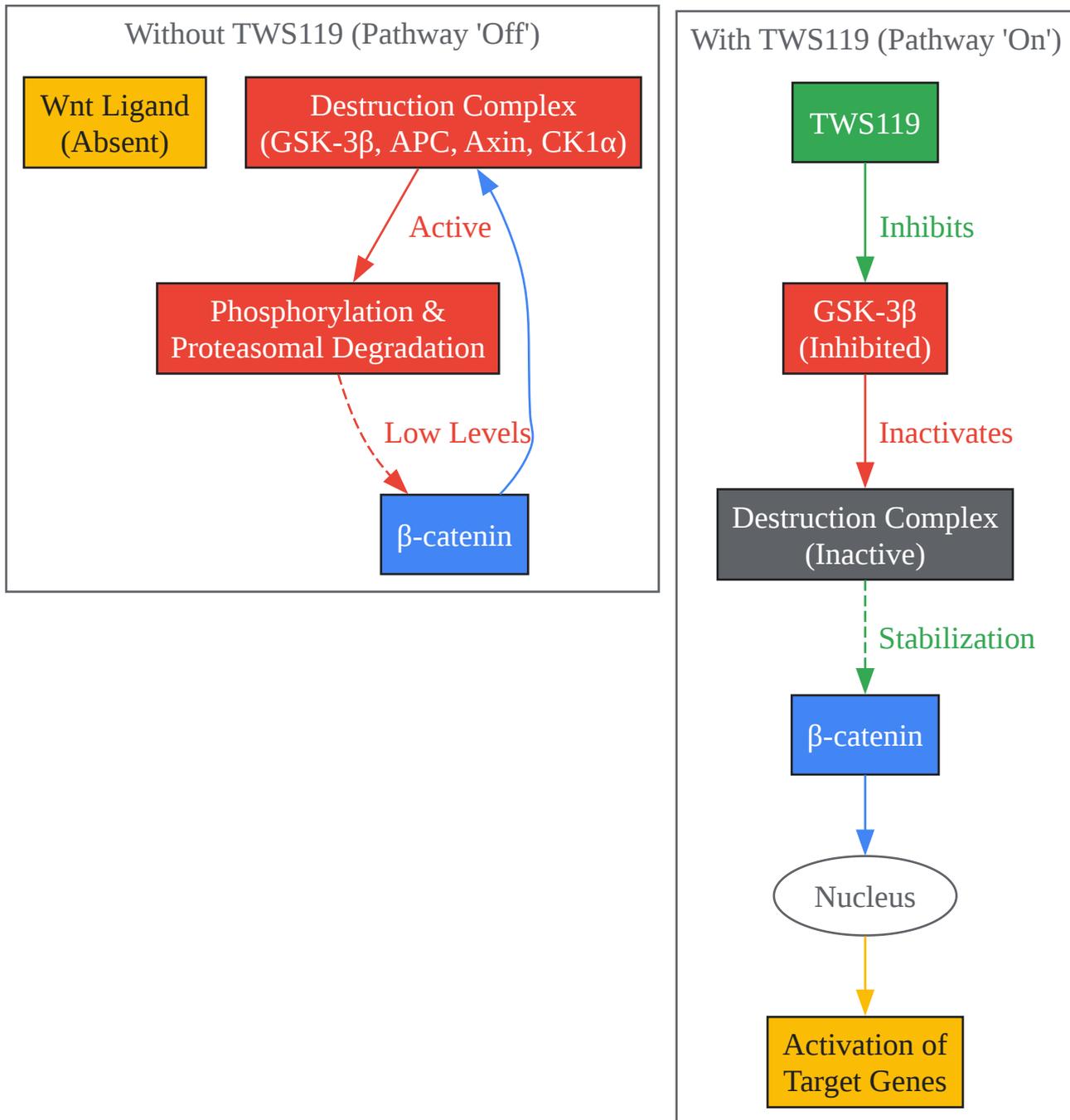
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Biological Context	TWS119 Dose / Concentration	Key Effects on β -catenin & Signaling	Observed Outcomes
Ischemic Stroke (Mouse Model) [1]	10 mg/kg (in vivo, i.p.)	Activated Wnt/ β -catenin pathway; induced β -catenin protein level	Improved neurological recovery; reduced pro-inflammatory cytokines; promoted angiogenesis & neural plasticity
Hypoxic-Ischemic Brain Damage (Neonatal Rat Model) [2]	30 mg/kg (in vivo, i.p.)	Activated Wnt signaling pathway; suppressed Notch signaling pathway	Improved tissue structure; reduced cell apoptosis; increased synaptic protein expression
Human T Cell Differentiation (In Vitro) [3]	3 μ M (in vitro)	Induced β -catenin stabilization & Wnt signaling	Preserved naive T cell phenotype (CD45RA+ CD62L+); blocked effector differentiation & expansion
Erythropoiesis (K562 Cell Line, In Vitro) [4]	Information in search results lacks specific concentration	Induced erythropoiesis; effect enhanced by RepID depletion	Upregulation of erythropoiesis markers; red pellet formation, enucleation

Mechanism of Action: How TWS119 Stabilizes β -catenin

TWS119 inhibits **Glycogen Synthase Kinase-3 β (GSK-3 β)**, a key serine/threonine kinase that normally suppresses the Wnt/ β -catenin pathway. [1] [2] The following diagram illustrates the core mechanism.



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In the absence of Wnt signaling (or **TWS119**), a "destruction complex" that includes GSK-3 β phosphorylates β -catenin, marking it for ubiquitination and proteasomal degradation. [5] [6] By inhibiting GSK-3 β , **TWS119** prevents this phosphorylation, allowing β -catenin to accumulate in the cytoplasm and translocate to the nucleus. [1] [5] Inside the nucleus, it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to drive the expression of target genes involved in processes like cell survival, proliferation, and anti-inflammation. [1] [5] [7]

Detailed Experimental Protocols

Here are the methodologies for key experiments demonstrating the biological effects of **TWS119**.

In Vivo Administration in Stroke Models

This protocol is adapted from studies on experimental stroke and hypoxic-ischemic brain damage. [1] [2]

- **1. Animal Model Preparation:**
 - **Ischemic Stroke Model:** Induce focal cerebral ischemia in male C57BL/6 mice (8-10 weeks old) using a permanent distal Middle Cerebral Artery Occlusion (MCAO) combined with 1 hour of hypoxia (8% oxygen). [1]
 - **Hypoxic-Ischemic Brain Damage Model:** Induce unilateral common carotid artery occlusion followed by systemic hypoxia in postnatal day 10 (P10) rat pups. [2]
- **2. Drug Preparation:** Dissolve **TWS119** in 1% Dimethyl Sulfoxide (DMSO) to prepare the vehicle solution. [1] [2]
- **3. Dosing and Administration:**
 - Administer **TWS119** via intraperitoneal (i.p.) injection.
 - **Dosage:** 10 mg/kg for adult mouse stroke models [1] or 30 mg/kg for neonatal rat brain damage models. [2]
 - **Treatment Schedule:** In the stroke model, treatment is typically administered once daily from day 1 to day 14 after the injury. [1] In the brain damage model, a single dose is given 20 minutes prior to the hypoxic-ischemic insult. [2]
- **4. Tissue Collection and Analysis:**
 - Sacrifice animals at predetermined time points (e.g., 14 or 21 days post-stroke for long-term recovery; 24 hours or 7 days for mechanistic studies).
 - Harvest brain tissues, specifically the peri-infarct cortex region for analysis. [1]

- **Key Analytical Techniques:**
 - **Immunofluorescence/Immunohistochemistry:** To assess angiogenesis, neural plasticity, and microglial polarization. [1]
 - **Western Blotting:** To detect protein levels of β -catenin, synaptic proteins, and pathway components. [2]
 - **ELISA/QPCR:** To measure cytokine levels and gene expression of inflammatory markers and erythropoiesis markers. [1] [4]

In Vitro Cell Culture and Treatment

This protocol is used for studying **TWS119** effects on immune cells and other cell lines. [1] [3] [4]

- **1. Cell Culture:**
 - **Primary Microglia:** Isolate from the cerebral cortex of neonatal C57BL/6 mice (P1-P2) and culture for 10 days. Shake the flasks to detach and collect microglia. Purity of over 95% can be confirmed by staining for Iba-1. [1]
 - **Human T Cells:** Isolate T cells from human peripheral or cord blood using magnetic-activated cell sorting (MACS) with CD3, CD4, or CD8 microbeads. [3]
 - **K562 Cells:** Culture this human erythroleukemia cell line for erythropoiesis studies. [4]
- **2. Cell Stimulation and Treatment:**
 - **Pro-inflammatory Polarization (Microglia):** Stimulate serum-starved primary microglia with Lipopolysaccharide (LPS, 100 ng/ml) plus Interferon- γ (IFN- γ , 20 ng/ml) for 24 hours. [1]
 - **T Cell Activation:** Activate T cells using plate-bound anti-CD3 (1 μ g/ml) and anti-CD28 (1 μ g/ml) antibodies. [3]
 - **Wnt Pathway Stimulation:** Treat cells with conditioned media from L-Wnt3A cells (Wnt3A-CM) to activate the pathway. [8]
- **3. Drug Application:**
 - Prepare a stock solution of **TWS119** in DMSO and dilute it in the cell culture medium to the working concentration.
 - **Working Concentrations:** 10 μ M for primary microglia studies [1] or 3 μ M for human T cell studies. [3]
 - Add **TWS119** to the cultures immediately after applying the stimulant (e.g., LPS/IFN- γ or Wnt3A-CM). For pathway blockade experiments, a Wnt/ β -catenin inhibitor like IWR-1 (10 μ M) can be co-applied. [1]
- **4. Analysis and Readout:**
 - **Flow Cytometry:** For T cells, analyze surface markers (CD45RA, CD62L, CD45RO) to track differentiation. For intracellular staining, restimulate cells with PMA and ionomycin to assess cytokine production (e.g., IFN- γ) and degranulation (CD107a expression). [3]
 - **Western Blotting:** Detect β -catenin stabilization and protein levels of pathway targets. [1] [8]

- **Luciferase Reporter Assay:** Transfer cells with a β -catenin-responsive reporter (e.g., TOPFlash) to directly measure pathway activity. [8]
- **Chromatin Immunoprecipitation (ChIP):** Used in erythropoiesis studies to analyze transcription factor binding and chromatin state changes (e.g., euchromatinization of the globin promoter). [4]

Key Considerations for Researchers

- **Context-Dependent Effects:** The functional outcome of **TWS119** treatment is highly dependent on the biological system. It can promote anti-inflammatory microglial activation in the brain [1] while arresting the differentiation of effector T cells in the immune system. [3] [9]
- **Dose and Timing:** The efficacy of **TWS119** is dose-dependent. [3] The timing of administration is also critical, especially in disease models, as it can determine whether the treatment impacts the acute injury phase or the long-term recovery and remodeling phase. [1] [2]
- **Control Experiments:** Always include vehicle controls (e.g., 1% DMSO) and consider using pharmacological inhibitors (e.g., IWR-1) or genetic approaches to confirm the specificity of the effects through the Wnt/ β -catenin pathway. [1]

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